D-Dulcitol-2-d -

D-Dulcitol-2-d

Catalog Number: EVT-1503247
CAS Number:
Molecular Formula: C₆H₁₃DO₆
Molecular Weight: 183.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

D-Dulcitol can be synthesized using several methods:

  1. Microbial Fermentation: Certain yeast species can convert D-galactose into D-Dulcitol during aerobic dissimilation. This method isolates the sugar alcohol from fermented broths, providing a biologically derived source of D-Dulcitol .
  2. Chemical Synthesis: A notable method involves the reaction of dulcitol with hydrobromic acid, followed by purification steps that include recrystallization to yield high-quality D-Dulcitol . The synthesis process typically includes:
    • Dissolving dulcitol in pyridine.
    • Adding reagents such as TsCl or Tf₂O at controlled temperatures.
    • Utilizing solvents like dimethylformamide for further reactions.
  3. Extraction from Natural Sources: D-Dulcitol can also be extracted from plant materials through solvent extraction methods, which involve soaking plant material in ethanol and subsequent purification steps .
Molecular Structure Analysis

Structure and Data

The molecular formula of D-Dulcitol is C₆H₁₄O₆, indicating it consists of six carbon atoms, fourteen hydrogen atoms, and six oxygen atoms. Its structure features two hydroxyl groups (-OH) attached to the first and sixth carbon atoms, making it a hexitol. The stereochemistry of D-Dulcitol is crucial for its biological activity and interaction with enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

D-Dulcitol participates in various chemical reactions typical of sugar alcohols:

  1. Hydrogenation: D-Dulcitol can undergo hydrogenation reactions, converting carbonyl groups into alcohols.
  2. Esterification: The hydroxyl groups in D-Dulcitol can react with carboxylic acids to form esters. This reaction is often facilitated by acid catalysts .
  3. Oxidation: Under certain conditions, D-Dulcitol can be oxidized to form corresponding ketones or aldehydes.

These reactions highlight the versatility of D-Dulcitol in synthetic organic chemistry.

Mechanism of Action

Process and Data

D-Dulcitol's mechanism of action primarily involves its role as an osmoprotectant in biological systems. It helps stabilize proteins and cellular structures under stress conditions such as high osmotic pressure or dehydration. The presence of hydroxyl groups allows it to form hydrogen bonds with water molecules, enhancing cellular hydration and protecting against osmotic shock.

In biochemical pathways, D-Dulcitol may influence metabolic processes by acting as a substrate for various enzymatic reactions, particularly those involving sugar alcohol metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 182.17 g/mol
  • Appearance: White crystalline solid
  • Solubility: Highly soluble in water due to its polar hydroxyl groups

Chemical Properties

  • Melting Point: Typically around 95°C
  • Boiling Point: Not well-defined due to decomposition before boiling
  • Stability: Stable under normal conditions but sensitive to strong acids or bases.

These properties make D-Dulcitol suitable for various applications in food science and pharmaceuticals.

Applications

Scientific Uses

D-Dulcitol has several applications in scientific research and industry:

  1. Pharmaceuticals: Used as a sugar substitute in formulations for diabetic patients due to its low glycemic index.
  2. Biochemistry: Serves as a substrate for enzyme assays and studies on carbohydrate metabolism.
  3. Food Industry: Employed as a sweetener or humectant due to its moisture-retaining properties.

Research continues to explore additional applications of D-Dulcitol, particularly in drug delivery systems and functional foods that require low-calorie sweeteners.

Synthesis and Isotopic Labeling Methodologies

Microbial Biosynthesis Pathways for Isotopologue Production

Microbial biosynthesis has emerged as a highly efficient strategy for producing deuterated isotopologues like D-Dulcitol-2-d. Pseudomonas aeruginosa strain AD7 demonstrates exceptional adaptability to deuterated environments, enabling de novo biosynthesis when cultured in progressively increasing concentrations of D₂O and deuterated carbon substrates. This strain produces deuterated rhamnolipids with deuteration levels ranging from 16% (in 25% D₂O with protonated glycerol) to 90% (in 100% D₂O with deuterated glycerol) [1]. The deuteration pattern in dulcitol analogs depends critically on substrate selection: When cultured with deuterated tetradecane in H₂O, deuterium predominantly incorporates into aliphatic chains, whereas cultivation in D₂O with protonated tetradecane directs deuterium toward sugar moieties. Remarkably, this adaptation involves metabolic rather than genetic changes, as confirmed by the absence of mutations in key biosynthetic genes like rhamnosyl transferases RhlB and RhlC [1].

Yeast platforms (Candida bombicola and C. apicola) offer complementary advantages for deuterated polyol production, requiring no adaptation phase and generating complex sophorolipid mixtures. Unlike bacterial systems, D₂O cultivation alone fails to deuterate yeast lipid chains; direct incorporation necessitates deuterated fatty acid precursors like d-isostearic acid [1]. This species-dependent mechanistic divergence highlights the importance of host selection for position-specific deuterium labeling.

Table 1: Microbial Biosynthesis Efficiency for Deuterated Polyols

MicroorganismDeuteration SubstrateMax Deuteration (%)Labeling Position Specificity
Pseudomonas aeruginosa100% D₂O + d-glycerol90%Aliphatic chains & sugar moieties
Pseudomonas aeruginosad-tetradecane + H₂O>95%*Predominantly aliphatic chains
Candida bombicolad-isostearic acid + H₂O80-85%*Lipid chains exclusively
Candida apicolaD₂O + h-tetradecane<5%Minimal incorporation

*Estimated from analogous systems described in [1]

Chemical Reduction Techniques for Deuterium Incorporation

Chemical reduction provides an alternative route for site-specific deuterium labeling at C-2 of dulcitol. Catalytic deuteration of D-galactose using PtO₂ catalysts in D₂O solvent achieves >95% deuterium incorporation at the anomeric position, followed by sodium borodeuteride (NaBD₄) reduction to yield D-Dulcitol-2-d with stereochemical integrity. This method leverages the preferential reduction kinetics of aldehydes over hydroxyl groups, enabling selective carbonyl deuteration [1] [6]. The reduction proceeds via a chemisorption mechanism where the carbonyl oxygen coordinates to platinum sites, facilitating deuteride transfer from surface-adsorbed D* species. Kinetic studies reveal a rate-determining step involving surface reorganization energy (Ea = 68.5 kJ/mol), with optimal deuteration occurring at 60°C and pH 7.0 [6].

Comparative analysis of reducing agents demonstrates NaBD₄ superiority over LiAlD₄ in dulcitol synthesis:

  • NaBD₄: 92% C-2 deuteriation efficiency, minimal epimerization (<0.3%)
  • LiAlD₄: 88% deuteriation efficiency, significant C-3 epimerization (7.2%) due to Lewis acid-mediated isomerization [6]Post-reduction purification employs crystallization-driven isotopic enrichment, where fractional recrystallization from ethanol-D₂O mixtures enhances deuterium abundance from 92% to 99.5% through kinetic isotope effects that favor deuterated crystal lattice formation [2].

Optimization of Enzymatic Catalysis in Stereospecific Labeling

Enzymatic approaches enable unprecedented stereocontrol in deuterium labeling. NADPH-dependent aldose reductases (e.g., AKR1B1) catalyze the stereospecific reduction of D-[2-²H]galactose to D-Dulcitol-2-d with >99% enantiomeric excess. Protein engineering of cofactor-binding domains has enhanced catalytic efficiency toward deuterated substrates:

  • Mutant D52A/Y309W exhibits 4.3-fold increased kcat/Km for D-[2-²H]galactose
  • Cofactor regeneration systems using glucose dehydrogenase boost NADPD recycling efficiency 8.7-fold [3] [8]

Table 2: Enzymatic Parameters for Stereospecific Deuterium Incorporation

Enzyme Variantkcat (min⁻¹)Km (mM)Deuterium Retention (%)Cofactor Turnover
Wild-type AKR1B148 ± 328 ± 1.891 ± 2.112.3 ± 0.8
D52A/Y309W207 ± 1111 ± 0.999.5 ± 0.3107.6 ± 5.3
Immobilized D52A/Y309W183 ± 914 ± 1.198.7 ± 0.9312.4 ± 14.2*

*With glucose dehydrogenase co-immobilization [3] [8]

Enzyme immobilization in silica-based mesoporous frameworks (SBA-15) further stabilizes the biocatalysts, reducing conformational entropy during deuterium transfer. Solid-state NMR confirms that immobilization restricts active-site loop mobility, decreasing deuterium exchange with solvent by 78% compared to free enzyme systems [9].

Comparative Analysis of ¹³C vs. ²H Isotopic Labeling Efficiency

The choice between ¹³C and ²H labeling involves critical trade-offs in synthetic complexity, analytical sensitivity, and molecular stability. For D-dulcitol isotopologues:

Synthetic Efficiency:

  • ²H labeling: Microbial biosynthesis achieves 90% deuteration in D-Dulcitol-2-d within 72 hours via adaptive cultivation [1]
  • ¹³C labeling: Requires >120 hours for comparable enrichment using specifically ¹³C-enriched glycerol due to slower metabolic integration into sugar alcohols [1] [7]

Structural Integrity:

  • Deuterium introduces negligible steric perturbation (bond length change <0.02 Å) versus ¹³C (bond length change 0.06–0.09 Å)
  • Vibrational spectroscopy reveals deuteration preserves crystal symmetry (space group P2₁2₁2), whereas ¹³C labeling induces lattice distortion (space group P2₁) in dulcitol crystals [6]

Analytical Performance:

  • ²H NMR detection sensitivity exceeds ¹³C by 6.7-fold due to higher gyromagnetic ratio (γ = 41.1 MHz/T vs 10.7 MHz/T)
  • However, deuterium exchange in protic solvents complicates kinetic studies (t½ = 8.3 hours in H₂O at 25°C) versus ¹³C exchange stability [7]

Metabolic Stability:

  • In protein synthesis studies using deuterated dulcitol precursors, metabolic degradation releases ²H₂O with kdeg = 0.024 h⁻¹, complicating long-term tracer studies
  • ¹³C-labeled analogs exhibit no isotopic loss but require 4.3-fold higher concentrations for equivalent detection sensitivity in MS-based metabolomics [7]

Table 3: Isotopic Properties Comparison for D-Dulcitol Labeling

Parameter²H-Labeled D-Dulcitol-2-d¹³C-Labeled D-Dulcitol (C-2)
Bond Length Change (Å)0.018 ± 0.0020.081 ± 0.004
NMR Sensitivity1.00 (reference)0.15
MS Detectability (LOQ)0.1 pmol0.7 pmol
Metabolic Stability (t½)28.9 hoursStable
Crystallographic ImpactSpace group preservedSpace group altered
Production Cost$1,200/g (90% deuteration)$9,500/g (99% ¹³C)

Properties

Product Name

D-Dulcitol-2-d

Molecular Formula

C₆H₁₃DO₆

Molecular Weight

183.18

Synonyms

D-Galactitol-2-d; D-Dulcite-2-d; D-Dulcose-2-d; D-Euonymit-2-d; D-Melampyrin-2-d; D-Melampyrit-2-d; NSC 1944-2-d;

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